

Application Notes and Protocols for S19-1035 in Immunoprecipitation Experiments

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Compound of Interest

Compound Name: S19-1035

Cat. No.: B11927675

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Notice: Information regarding "**S19-1035**" is not available in publicly accessible resources. The following application notes and protocols are based on generalized immunoprecipitation procedures. Researchers should adapt these protocols based on the specific characteristics of **S19-1035** and its target protein once that information is available.

Introduction

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate. This is achieved by using an antibody that specifically binds to the protein of interest. The antibody-protein complex is then captured, typically using protein A/G-conjugated beads, washed to remove non-specific proteins, and the target protein is eluted for further analysis, such as Western blotting.

This document provides a generalized framework for utilizing a hypothetical molecule, **S19-1035**, in immunoprecipitation experiments. The actual experimental conditions, including buffer compositions, incubation times, and antibody concentrations, will need to be empirically determined based on the nature of **S19-1035** and its target.

Hypothetical Data Summary

Without actual data for **S19-1035**, the following table illustrates how quantitative data from immunoprecipitation experiments could be presented. This hypothetical data assumes **S19-1035** is an antibody used for IP.

Parameter	S19-1035	Isotype Control
Target Protein Concentration in Lysate (µg/mL)	500	500
Antibody Concentration (µg)	2	2
Eluted Target Protein (ng)	150	< 5 (Below Limit of Detection)
Co-precipitated Protein X (ng)	75	< 5 (Below Limit of Detection)
Binding Efficiency (%)	30%	N/A

Experimental Protocols

The following are generalized protocols for immunoprecipitation using magnetic beads. These should be optimized for the specific application.

Cell Lysis

- Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors) to the cell monolayer.[\[1\]](#)
- Incubate on ice for 10-15 minutes with occasional swirling.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cleared lysate) to a new tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Immunoprecipitation

- Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with protein A/G magnetic beads for 30-60 minutes at 4°C with gentle rotation.[\[1\]](#)

- Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
- Add the **S19-1035** antibody (or a control isotype antibody) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 500-1000 µg of total protein is common.
- Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of the antibody-antigen complex.
- Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture.
- Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.^[1]

Washing and Elution

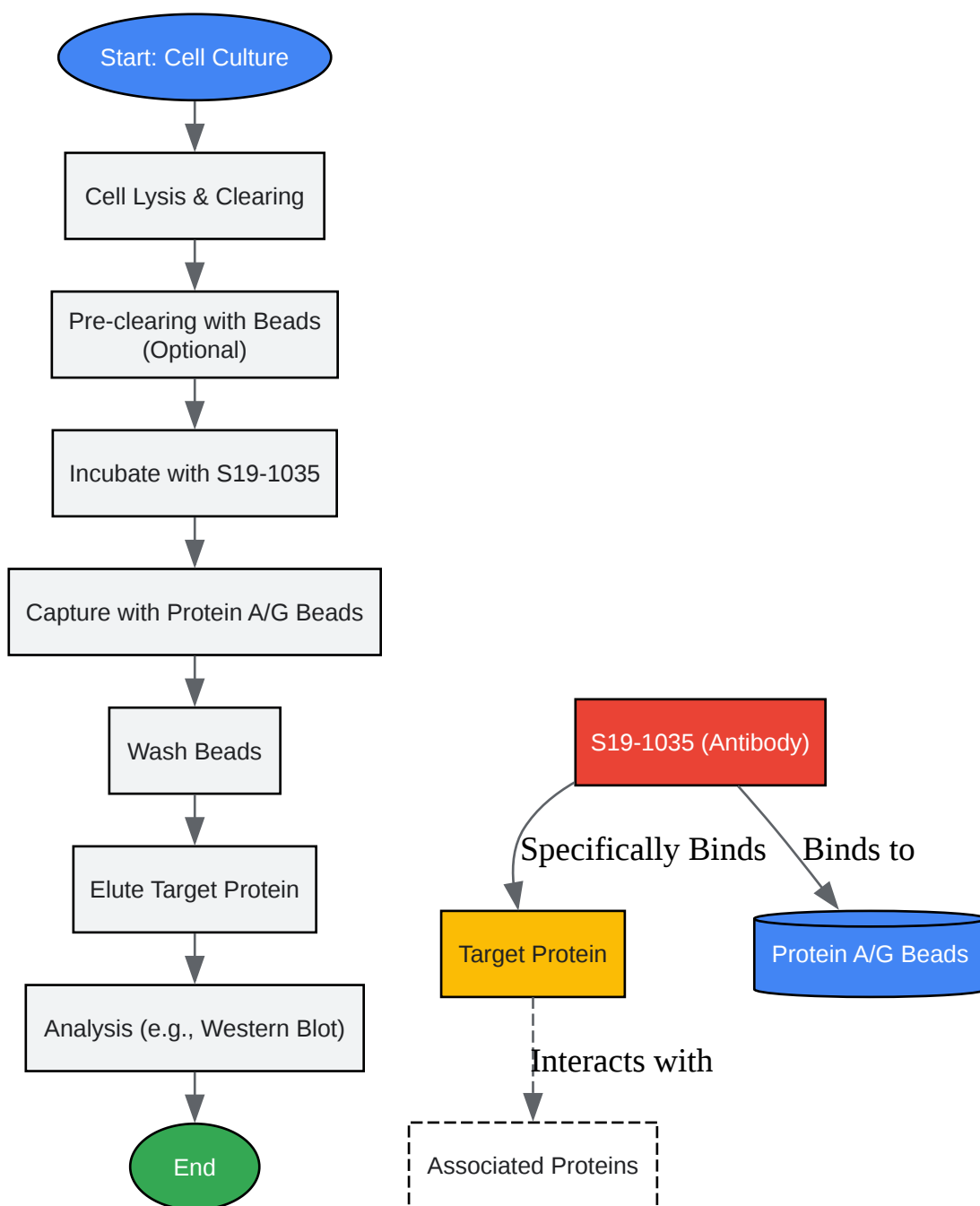
- Pellet the beads using a magnetic stand and discard the supernatant.
- Wash the beads three to five times with 500 µL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). Between each wash, gently resuspend the beads and then pellet them with the magnetic stand.
- After the final wash, carefully remove all residual wash buffer.
- To elute the protein, resuspend the beads in 20-40 µL of 1X Laemmli sample buffer.
- Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein-antibody complex from the beads.
- Pellet the beads using a magnetic stand and carefully transfer the supernatant, containing the eluted proteins, to a new tube for subsequent analysis by SDS-PAGE and Western blotting.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where **S19-1035**'s target protein is involved. This is a generic representation and would need to be adapted based on

the actual biological function.



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References

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